2,2-Difluoro-2-mesitylethan-1-ol
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Overview
Description
2,2-Difluoro-2-mesitylethan-1-ol: is an organic compound with the molecular formula C11H14F2O . This compound is characterized by the presence of two fluorine atoms and a mesityl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 2,2-Difluoro-2-mesitylethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of difluoroacetates using reducing agents such as lithium aluminum hydride . The reaction typically takes place at low temperatures, ranging from -20°C to 0°C, to ensure high yield and purity.
Industrial Production Methods:
For industrial-scale production, the process involves the use of readily available raw materials and efficient reaction conditions. The reduction of methyl or ethyl difluoroacetate with lithium aluminum hydride is a preferred method due to its simplicity and scalability . This method allows for the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
2,2-Difluoro-2-mesitylethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like boronic acids in the presence of palladium catalysts are used for substitution reactions.
Major Products Formed:
The major products formed from these reactions include various fluorinated derivatives, ketones, aldehydes, and substituted ethan-1-ol compounds.
Scientific Research Applications
2,2-Difluoro-2-mesitylethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-mesitylethan-1-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with enzymes and other biomolecules . This makes it an effective inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
- 2,2-Difluoroethanol
- 2,2-Difluoro-1,3-benzodioxole
- 2,2-Difluoro-2,3-dihydrofuran
Comparison:
Compared to these similar compounds, 2,2-Difluoro-2-mesitylethan-1-ol is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C11H14F2O |
---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
2,2-difluoro-2-(2,4,6-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H14F2O/c1-7-4-8(2)10(9(3)5-7)11(12,13)6-14/h4-5,14H,6H2,1-3H3 |
InChI Key |
NEZMHRDKPCBSTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CO)(F)F)C |
Origin of Product |
United States |
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